

potential for false-positive EtG results from incidental alcohol exposure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl-Beta-D-glucuronide-D5

Cat. No.: B1140217

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Technical Support Center: Ethyl Glucuronide (EtG) Testing

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for false-positive Ethyl Glucuronide (EtG) results from incidental alcohol exposure.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl Glucuronide (EtG) and why is it used as a biomarker for alcohol consumption?

A1: Ethyl glucuronide (EtG) is a direct metabolite of ethanol, formed in the liver through a process called glucuronidation.^{[1][2]} It is used as a sensitive biomarker to detect recent alcohol consumption.^[1] Unlike direct ethanol testing, which has a very short detection window of a few hours, EtG can be detected in urine for up to 80 hours (about 3 to 5 days) after alcohol intake, providing a longer window to monitor alcohol abstinence.^{[3][4]}

Q2: What is considered a "false-positive" EtG result in the context of incidental exposure?

A2: A false-positive EtG result refers to the detection of EtG in a biological sample (e.g., urine) at a level that suggests alcohol consumption, when in fact the individual has only been

exposed to alcohol incidentally through non-beverage sources.[1] Such sources can include alcohol-based hand sanitizers, mouthwashes, certain foods, and medications.[4][5]

Q3: What are the most common sources of incidental alcohol exposure that can lead to detectable EtG levels?

A3: Common sources of incidental alcohol exposure include:

- Alcohol-based hand sanitizers: These products often contain high concentrations of ethanol (typically 60-70%) which can be absorbed through the skin or inhaled, leading to EtG formation.[5][6][7]
- Mouthwashes: Many commercially available mouthwashes contain significant amounts of ethanol.[5][8][9]
- Foods and Beverages: Certain foods, such as those cooked with alcohol, fermented beverages like kombucha, and even some ripe fruits and fruit juices, can contain small amounts of ethanol that may lead to detectable EtG levels.[10][11]
- Medications: Some over-the-counter and prescription medications, such as cough syrups, may contain ethanol.[4][12]

Q4: How do testing laboratories differentiate between incidental exposure and intentional alcohol consumption?

A4: Differentiating between incidental exposure and intentional consumption primarily relies on the use of cutoff levels for EtG in urine samples.[13][14] Laboratories typically offer different cutoff levels (e.g., 100 ng/mL, 250 ng/mL, 500 ng/mL).[4][13] Higher cutoff levels are less likely to detect the low EtG concentrations resulting from most incidental exposures.[13][15] The Substance Abuse and Mental Health Services Administration (SAMHSA) has suggested that caution should be used when interpreting positive EtG tests as definitive proof of alcohol consumption without considering the possibility of incidental exposure.[5] Some laboratories also test for Ethyl Sulfate (EtS), another direct metabolite of ethanol, to increase the specificity of the test.[16]

Q5: What are the recommended EtG cutoff levels to minimize the risk of false-positive results from incidental exposure?

A5: The choice of cutoff level depends on the context of the testing.

- A 100 ng/mL cutoff is highly sensitive and can detect even small amounts of alcohol consumption, but it carries a higher risk of false positives from incidental exposure.[3][15]
- A 500 ng/mL cutoff is more conservative and significantly reduces the likelihood of a positive result from incidental exposure, making it more suitable for situations where confirming abstinence is critical and false accusations must be avoided.[3][13][15] For forensic purposes, a higher cutoff may be more appropriate, while for clinical monitoring where any alcohol use is a concern, a lower cutoff might be used with careful consideration of potential incidental exposure.[14]

Troubleshooting Guides

Issue 1: An unexpected positive EtG result is observed in a subject who reports abstinence.

Troubleshooting Steps:

- Review Subject's Product Usage: Inquire about the subject's use of any alcohol-containing products in the days leading up to the test. This includes hand sanitizers, mouthwashes, cosmetics, and any over-the-counter or prescription medications.[4][7]
- Evaluate Dietary Intake: Discuss the subject's recent diet to identify any potential sources of hidden alcohol, such as non-alcoholic beers, fermented foods, or dishes prepared with alcohol.[11]
- Consider Occupational Exposure: Determine if the subject's occupation involves frequent contact with or inhalation of alcohol-based products.[17]
- Re-test with a Higher Cutoff: If the initial test used a low cutoff (e.g., 100 ng/mL), consider re-analyzing the sample or collecting a new sample to be tested at a higher cutoff level (e.g., 500 ng/mL) to help differentiate from incidental exposure.[14]
- Concurrent EtS Testing: If not performed initially, analyze the sample for Ethyl Sulfate (EtS). A positive result for both EtG and EtS provides stronger evidence of alcohol consumption. [16]

Issue 2: Difficulty in interpreting low-level positive EtG results (e.g., between 100 and 500 ng/mL).

Troubleshooting Steps:

- **Consult Quantitative Data:** Refer to the data tables below to compare the subject's EtG level with those reported in studies of incidental exposure. A result within the range reported for incidental exposure from a specific product may warrant a more cautious interpretation.[\[13\]](#)
[\[18\]](#)
- **Look for Trends:** If serial monitoring is being performed, analyze the pattern of EtG results over time. A single low-level positive followed by negative results may be more indicative of incidental exposure than a consistent pattern of low-level positives.
- **Clinical Correlation:** Integrate the test result with clinical information and self-reports. A low-level positive in the absence of any other signs or self-reports of drinking should be interpreted with caution.[\[5\]](#)

Data Presentation

Table 1: Urinary EtG Concentrations Following Incidental Exposure to Alcohol-Based Hand Sanitizers

Study / Reference	Number of Subjects	Exposure Details	Maximum EtG Concentration (ng/mL)
Rosano & Lin (2008) [5][19]	9	Commercial hand sanitizer (61% w/w ethanol) used 20 times a day for 5 days.	114
Jones et al. (2006)[5]	2	Hourly application of hand sanitizer for 8 hours.	103
Jones et al. (2006)[5]	1	Hourly application of hand sanitizer up to the elbow for 8 hours.	799
Reisfield et al. (2011) [20][21]	11	Purell™ (62% ethanol) used every 5 minutes for 10 hours on 3 consecutive days.	2001
Skipper et al. (2009) [22]	24	Exposure to ethanol-based hand sanitizing gel (vapor and/or skin).	348

Table 2: Urinary EtG Concentrations Following Use of Alcohol-Containing Mouthwash

Study / Reference	Number of Subjects	Exposure Details	Maximum EtG Concentration (ng/mL)
Constantino et al. (2006)[5]	55	Gargling with mouthwash containing 12% ethanol 3 times daily for 5 days.	< 120
Jones et al. (2006)[9][23]	2	Target Brand Antiseptic Mouthrinse (21.6% ethanol) used once an hour for 8 hours.	366
Study cited in Jones et al. (2006)[9][23]	1	4 ounces of Cepacol (12% ethanol) used over a 15-minute period.	345

Table 3: Urinary EtG Concentrations Following Consumption of Foods and Non-Alcoholic Beverages

Study / Reference	Number of Subjects	Exposure Details	Maximum EtG Concentration (ng/mL)
Musshoff et al. (2010) [11]	-	Consumption of 1.2-1.8 L of non-alcoholic beer (up to 0.41% alcohol).	512
Musshoff et al. (2010) [11]	-	Consumption of 670-690 g of matured peeled bananas (0.5% alcohol).	120
Musshoff et al. (2010) [11]	-	Consumption of 750 g of sauerkraut (0.3% alcohol).	200

Experimental Protocols

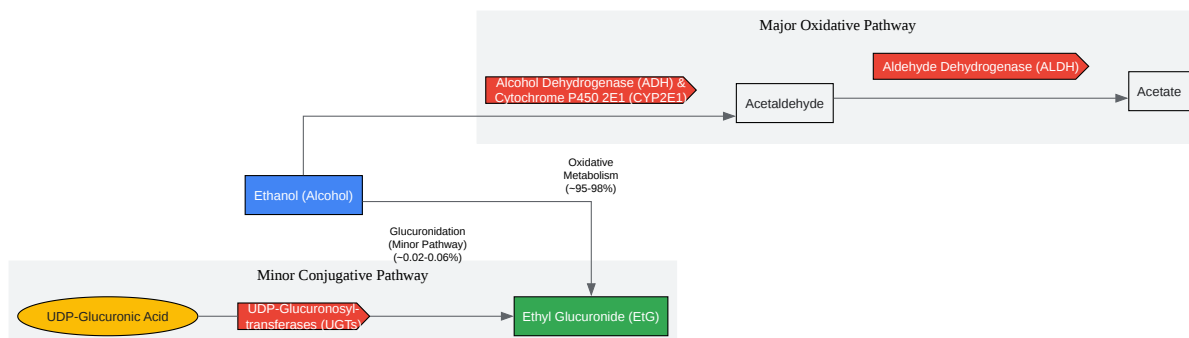
Protocol 1: Analysis of Urinary EtG and EtS by LC-MS/MS (Adapted from published methods)

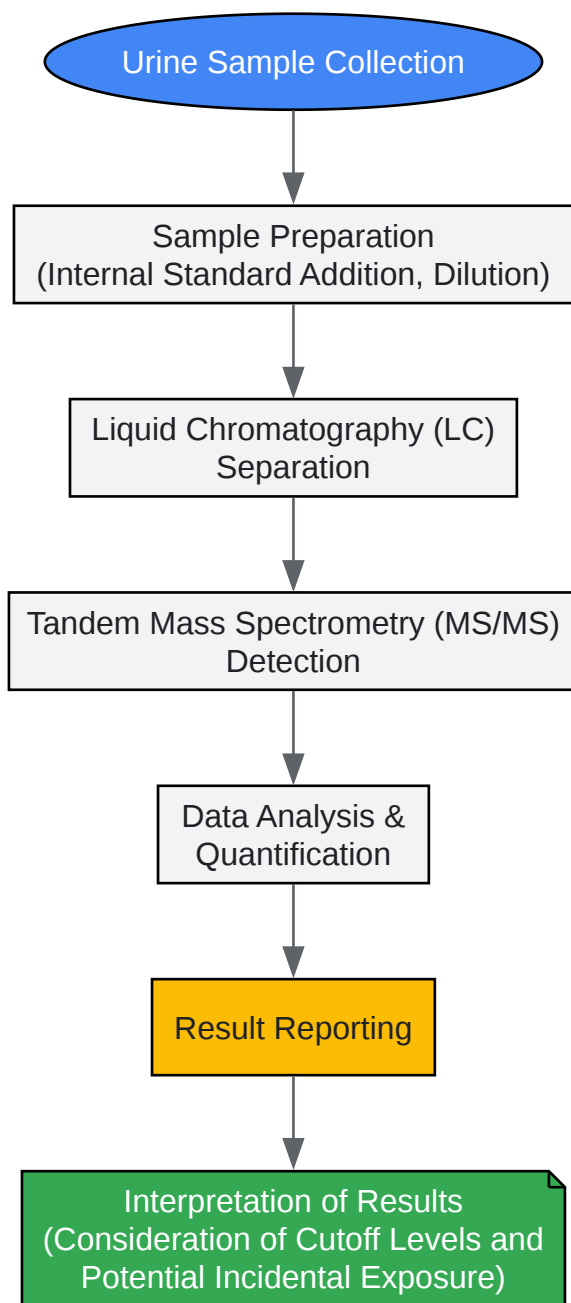
This protocol provides a general workflow for the quantitative analysis of EtG and EtS in urine. Specific parameters should be optimized and validated within the individual laboratory.

- Sample Preparation:
 - Thaw frozen urine samples at room temperature.
 - Vortex samples to ensure homogeneity.
 - Centrifuge cloudy samples to obtain a clear supernatant.
 - To 20 µL of urine, add an internal standard solution containing deuterated EtG (EtG-d5) and EtS (EtS-d5). [\[24\]](#)
 - Dilute the sample with a buffer solution. [\[24\]](#)
- Chromatographic Separation:

- Utilize a High-Performance Liquid Chromatography (HPLC) system.[\[24\]](#)
- Employ a C18 analytical column for separation.[\[24\]](#)
- Use an isocratic mobile phase, for example, consisting of 10 mM ammonium acetate buffer at pH 7.[\[24\]](#)
- Mass Spectrometric Detection:
 - Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[\[24\]](#)
 - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - Monitor specific precursor-to-product ion transitions for EtG, EtS, and their respective internal standards.
- Quantification:
 - Generate a calibration curve using standards of known concentrations.
 - Calculate the concentration of EtG and EtS in the unknown samples based on the peak area ratios of the analytes to their internal standards.

Mandatory Visualizations





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- To cite this document: BenchChem. [potential for false-positive EtG results from incidental alcohol exposure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140217#potential-for-false-positive-etg-results-from-incidental-alcohol-exposure]

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